N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine
Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Kinase Inhibition
- N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine has been synthesized as a new inhibitor of CLK1 and DYRK1A kinases. The crystal structure analysis supports its potential biological mechanism of action (Guillon et al., 2013).
2. Synthesis of Pyrrolopyrimidines
- DMAP catalyzed synthesis has been used to create new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi et al., 2015).
3. Antidepressant and Nootropic Agents
- Schiff's bases and 2-azetidinones of isonocotinyl hydrazone show potential as antidepressant and nootropic agents. Compounds with 2,5-dimethoxy substitution exhibited high antidepressant activity (Thomas et al., 2016).
4. Antiproliferative Activity
- New pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones have shown antiproliferative activity, particularly against human breast cancer cells. Their structure and activity suggest potential in cancer research (Atapour-Mashhad et al., 2017).
5. Antibacterial Agent
- 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine exhibits antibacterial activity against Gram-positive and Gram-negative bacteria (Murugavel et al., 2015).
6. Antihypertensive Activity
- 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been evaluated for antihypertensive activity, showing potential in lowering blood pressure in hypertensive rats (Bennett et al., 1981).
Safety and Hazards
The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHJQWZCXZBTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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